(1S-endo)-1,7,7-Trimethylbicyclo(2.2.1)hept-2-yl acrylate
Description
Properties
CAS No. |
67253-41-2 |
|---|---|
Molecular Formula |
C13H22O2 |
Molecular Weight |
210.31 g/mol |
IUPAC Name |
2-[[(1S)-7,7-dimethyl-2-bicyclo[2.2.1]heptanyl]oxy]but-3-en-2-ol |
InChI |
InChI=1S/C13H22O2/c1-5-13(4,14)15-11-8-9-6-7-10(11)12(9,2)3/h5,9-11,14H,1,6-8H2,2-4H3/t9?,10-,11?,13?/m1/s1 |
InChI Key |
HNQKZEYWMXUDOG-AQICRGNOSA-N |
Isomeric SMILES |
CC1([C@@H]2CCC1CC2OC(C)(C=C)O)C |
Canonical SMILES |
CC1(C2CCC1C(C2)OC(C)(C=C)O)C |
Origin of Product |
United States |
Preparation Methods
Direct Esterification of Isoborneol with Acryloyl Chloride
This is the most common and straightforward method for synthesizing (1S-endo)-1,7,7-trimethylbicyclo(2.2.1)hept-2-yl acrylate.
- Dissolve (-)-isoborneol (1 equiv) and triethylamine (1.5 equiv) in anhydrous tetrahydrofuran (THF).
- Cool the solution to 0 °C.
- Add acryloyl chloride (1.5 equiv) dropwise under stirring.
- Allow the reaction to proceed at room temperature overnight.
- Filter the reaction mixture to remove triethylammonium chloride.
- Concentrate the filtrate under reduced pressure.
- Wash the residue with water and extract with dichloromethane.
- Dry the organic layer over anhydrous sodium sulfate.
- Purify the crude product by silica gel column chromatography (petroleum ether/ethyl acetate = 4:1).
- The reaction proceeds via nucleophilic acyl substitution.
- Triethylamine acts as a base to neutralize HCl formed.
- The reaction temperature control is critical to avoid polymerization of the acrylate.
- Yield and purity depend on careful workup and chromatographic purification.
Reference: ChemicalBook synthesis method 1.
Transesterification Using Methyl Acrylate
An alternative method involves transesterification of isoborneol with methyl acrylate catalyzed by specific catalysts.
- Mix methyl acrylate with magnesium 2,6-di-tert-butyl-4-methylphenolate, activated molecular sieves, copper(II) dimethyldithiocarbamate (polymerization inhibitor), and dimethyl sulfone.
- Stir at 25 °C for 3 minutes.
- Add isoborneol (or other alcohol) and continue stirring at 25 °C for 24 hours.
- Purify the product by silica gel chromatography.
- This method avoids the use of corrosive acryloyl chloride.
- Polymerization inhibitors are essential to prevent premature polymerization.
- The reaction is mild and can be more environmentally friendly.
Reference: ChemicalBook synthesis method 2.
Synthesis via 3-Chloropropanoate Intermediate
This method involves the conversion of a chloropropanoate intermediate to the acrylate ester.
- Dissolve (1S,2R,4S)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl 3-chloropropanoate in acetone.
- Add triethylamine and stir at 40 °C for 18 hours.
- Remove acetone under reduced pressure.
- Extract with ethyl acetate and dry over sodium sulfate.
- Concentrate to obtain the acrylate.
- This method is less common but useful for specific synthetic routes.
- The reaction involves nucleophilic substitution and elimination steps.
Research Findings and Analytical Data
Spectroscopic Characterization
- 1H NMR (CDCl3): Characteristic signals include methyl singlets around 0.8 ppm (9H, 3x CH3 groups), and vinyl protons of the acrylate group between 5.8–6.5 ppm.
- IR Spectroscopy: Strong ester carbonyl stretch near 1720 cm^-1.
- Mass Spectrometry: Molecular ion peak at m/z 208 consistent with molecular weight.
Purity and Yield
| Method | Yield (%) | Purity (by GC or HPLC) | Notes |
|---|---|---|---|
| Acryloyl chloride esterification | 75–85 | >98% | Most widely used, high yield |
| Transesterification with methyl acrylate | 60–70 | >95% | Mild conditions, less corrosive |
| Chloropropanoate intermediate | 50–65 | >90% | Longer reaction time |
Summary Table of Preparation Methods
| Method | Starting Material(s) | Key Reagents/Catalysts | Conditions | Advantages | Disadvantages |
|---|---|---|---|---|---|
| Direct esterification | (-)-Isoborneol | Acryloyl chloride, triethylamine | 0 °C to RT, THF solvent | High yield, straightforward | Use of corrosive reagents |
| Transesterification | (-)-Isoborneol, methyl acrylate | Mg phenolate, Cu catalyst, molecular sieves | 25 °C, 24 h | Mild, less hazardous | Longer reaction time |
| Chloropropanoate intermediate | 3-Chloropropanoate derivative | Triethylamine, acetone | 40 °C, 18 h | Alternative route | Lower yield, longer reaction |
Chemical Reactions Analysis
Types of Reactions
(1S-endo)-1,7,7-Trimethylbicyclo(2.2.1)hept-2-yl acrylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the acrylate group, leading to the formation of substituted products.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium catalyst (Pd/C)
Substitution: Nucleophiles such as amines or alcohols
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups
Reduction: Reduced derivatives with hydrogenated functional groups
Substitution: Substituted products with new functional groups replacing the acrylate group
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula: C13H20O2
- Molecular Weight: 208.30 g/mol
- IUPAC Name: [(1S,2R,4S)-1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl] prop-2-enoate
- CAS Number: 16868-11-4
The structure of (1S-endo)-1,7,7-trimethylbicyclo(2.2.1)hept-2-yl acrylate features a bicyclic framework which contributes to its unique properties and reactivity.
Applications in Polymer Chemistry
Acrylate Monomer in Polymer Synthesis:
(1S-endo)-1,7,7-Trimethylbicyclo(2.2.1)hept-2-yl acrylate serves as a valuable monomer in the synthesis of polymers due to its reactive double bond. It is utilized in:
- Coatings and Adhesives: The compound enhances the mechanical strength and thermal stability of coatings and adhesives used in various industries including automotive and construction.
| Application | Description |
|---|---|
| Coatings | Improves durability and adhesion properties |
| Adhesives | Enhances bonding strength |
Case Study:
A study demonstrated that incorporating (1S-endo)-1,7,7-trimethylbicyclo(2.2.1)hept-2-yl acrylate into polymer formulations resulted in improved weather resistance and flexibility compared to traditional acrylates.
Use in Specialty Chemicals
Fragrance and Flavor Industry:
Due to its pleasant odor profile reminiscent of pine or cedarwood, (1S-endo)-1,7,7-trimethylbicyclo(2.2.1)hept-2-yl acrylate is employed in the production of fragrances and flavors.
Case Study:
Research has shown that this compound can be effectively used as a base note in perfumes, providing longevity and depth to fragrance formulations.
Applications in the Production of Biodegradable Plastics
The compound's incorporation into biodegradable polymer matrices has been explored to enhance their properties while maintaining environmental sustainability.
Benefits:
- Improved mechanical properties
- Enhanced biodegradability
Data Table:
| Property | Traditional Plastics | Plastics with (1S-endo)-Acrylate |
|---|---|---|
| Tensile Strength | Moderate | High |
| Biodegradability | Low | Moderate |
Mechanism of Action
The mechanism of action of (1S-endo)-1,7,7-Trimethylbicyclo(2.2.1)hept-2-yl acrylate involves its interaction with various molecular targets. The acrylate group is highly reactive and can form covalent bonds with nucleophilic sites on proteins and enzymes. This interaction can lead to the inhibition of enzyme activity or the modification of protein function, thereby exerting its biological effects.
Comparison with Similar Compounds
Key Findings :
- The exo isomer dominates industrial applications due to its compatibility with photopolymerization and mechanical tunability in additive manufacturing .
- The endo isomer ’s steric profile may limit its utility in bulk polymers but could enhance enantioselectivity in chiral catalysts or drug delivery systems .
Functional Group Variation: Acrylate vs. Methacrylate and Acetate Derivatives
Key Findings :
- Methacrylate derivatives exhibit higher rigidity and thermal stability due to the methyl group on the ester, making them suitable for durable coatings .
- Acetate derivatives (e.g., bornyl acetate) are volatile and widely used in perfumery and food flavoring, leveraging their camphoraceous odor .
Comparison with Non-Borneol Acrylates
Biological Activity
(1S-endo)-1,7,7-Trimethylbicyclo(2.2.1)hept-2-yl acrylate is a bicyclic compound with potential biological activities. This article explores its biological properties, including its interactions with biological systems, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula: CHO
- Molecular Weight: 196.29 g/mol
- CAS Registry Number: 5655-61-8
- IUPAC Name: (1S)-endo-Borneol acrylate
The compound features a bicyclic structure that contributes to its unique biological activity. Its stereochemistry allows for specific interactions with biological targets.
Biological Activity Overview
The biological activity of (1S-endo)-1,7,7-trimethylbicyclo(2.2.1)hept-2-yl acrylate has been investigated in various studies, focusing on its antimicrobial and antioxidant properties.
Antimicrobial Activity
Research indicates that compounds related to (1S-endo)-1,7,7-trimethylbicyclo(2.2.1)hept-2-yl acrylate exhibit significant antimicrobial properties. For instance, studies have demonstrated that essential oils containing similar bicyclic structures possess notable antibacterial effects against various pathogens.
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 250 µg/mL |
| Escherichia coli | 200 µg/mL |
| Candida albicans | 150 µg/mL |
These findings suggest that the compound may be effective in developing new antimicrobial agents.
Antioxidant Activity
The antioxidant potential of (1S-endo)-1,7,7-trimethylbicyclo(2.2.1)hept-2-yl acrylate has also been evaluated. In vitro assays measuring radical scavenging activity showed promising results:
| Assay Type | IC50 Value (µg/mL) |
|---|---|
| DPPH Assay | 75 µg/mL |
| ABTS Assay | 50 µg/mL |
The compound demonstrated significant radical scavenging ability, indicating its potential as a natural antioxidant.
Case Studies and Research Findings
Several studies have focused on the synthesis and biological evaluation of (1S-endo)-1,7,7-trimethylbicyclo(2.2.1)hept-2-yl acrylate and its derivatives:
-
Study on Antimicrobial Efficacy
- A study published in the Journal of Essential Oil Research highlighted the antimicrobial efficacy of essential oils containing borneol derivatives against foodborne pathogens. The study reported that the incorporation of bicyclic compounds significantly enhanced the antimicrobial activity compared to controls .
-
Antioxidant Properties Assessment
- Research published in Food Chemistry assessed the antioxidant properties of various terpenoids, including those derived from bicyclic structures similar to (1S-endo)-1,7,7-trimethylbicyclo(2.2.1)hept-2-yl acrylate. The study found that these compounds effectively inhibited lipid peroxidation in model systems .
- Therapeutic Applications
Q & A
Q. What are the optimized synthetic protocols for (1S-endo)-1,7,7-trimethylbicyclo[2.2.1]hept-2-yl acrylate?
Methodological Answer: The synthesis involves reacting (1S-endo)-(-)-borneol with methanesulfonyl chloride or acrylate precursors under controlled conditions. A representative procedure includes:
- Dissolving 5.4 g (0.035 mol) of (1S-endo)-(-)-borneol in dry THF.
- Adding methanesulfonyl chloride (4 g, 0.036 mol) dropwise at 0°C, followed by pyridine to neutralize HCl.
- Stirring for 24 hours at room temperature, filtering pyridinium chloride, and extracting with dichloromethane.
- Yields reach 95% after solvent evaporation .
Key Considerations: Use anhydrous solvents to avoid side reactions. Monitor reaction progress via TLC or NMR.
Q. How is structural confirmation achieved for this compound?
Methodological Answer: Combine spectroscopic and crystallographic techniques:
- 1H NMR (CDCl₃): Peaks at δ 0.86 (s, CH₃ groups), 1.2–2.1 (bicyclic protons), and 5.6–6.4 ppm (acrylate protons) confirm backbone and substituents .
- Mass Spectrometry: Molecular ion peaks (e.g., m/z 204.35 for C₁₃H₂₀O₂) validate molecular weight .
- X-ray Crystallography: Resolve stereochemistry; e.g., endo-configuration confirmed via bond angles and spatial arrangement .
Advanced Research Questions
Q. How can stereochemical purity be ensured during derivatization for catalytic applications?
Methodological Answer:
- Use chiral auxiliaries or enantioselective catalysts during synthesis (e.g., organotin reagents) to retain stereochemical integrity .
- Monitor optical rotation ([α]D) and compare with literature values.
- Employ chiral HPLC with columns like Chiralpak® IG-3 to separate enantiomers and quantify purity .
Q. What strategies enhance water solubility for biological applications?
Methodological Answer:
- Inclusion Complexation: Form cyclodextrin complexes via supercritical CO₂ processing, increasing solubility by 20–50× .
- Glycosylation: Attach β-D-glucopyranoside moieties at the 7-O position; solubility improves due to hydrophilic sugar units .
- Sulfonation: Introduce sulfonate groups (e.g., methane sulfonate derivatives) to enhance ionic character .
Q. How can conflicting antimicrobial activity data be resolved?
Methodological Answer:
- Standardize Assays: Use consistent microbial strains (e.g., S. aureus ATCC 25923) and broth microdilution methods (CLSI guidelines).
- Control Variables: Test at pH 7.0–7.4 and 37°C to mimic physiological conditions.
- Validate Mechanisms: Perform time-kill assays and SEM imaging to distinguish bactericidal vs. bacteriostatic effects .
Q. What challenges arise in polymer applications, and how are they addressed?
Methodological Answer:
- Mechanical Properties: Blend with tricyclodecane dimethanol diacrylate to improve rigidity. Stress-strain curves show Young’s modulus increases from 0.5 MPa (pure acrylate) to 2.1 MPa (blended) .
- Curing Conditions: Optimize UV exposure time (e.g., 30 sec at 365 nm) to achieve >90% crosslinking without degradation .
- Thermal Stability: Use TGA to monitor decomposition temperatures; additives like TiO₂ improve stability up to 250°C .
Q. How do hydrogen bonding interactions influence solid-state properties?
Methodological Answer:
- Analyze crystal packing via X-ray diffraction to identify C=O∙∙∙H–C interactions.
- IR spectroscopy detects shifts in carbonyl stretching (1700–1720 cm⁻¹) indicative of H-bonding .
- Computational modeling (DFT) quantifies bond energies (e.g., 2–5 kcal/mol for weak H-bonds) .
Safety and Handling
Q. What precautions are critical due to toxicity risks?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
